molecular formula C7H5Br2FO B1447509 1,3-Dibromo-2-fluoro-4-methoxybenzene CAS No. 1526600-49-6

1,3-Dibromo-2-fluoro-4-methoxybenzene

Cat. No. B1447509
CAS RN: 1526600-49-6
M. Wt: 283.92 g/mol
InChI Key: LENVIJYXNKATMO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-methoxybenzene is a chemical compound with the CAS Number: 1526600-49-6 . It has a molecular weight of 283.92 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Br2FO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,1H3 . This code gives a precise description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups on the benzene ring.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 92 - 94°C .

Scientific Research Applications

Synthesis of Functionalized Fluorinated Terphenyls 1,3-Dibromo-2-fluoro-4-methoxybenzene is used in the synthesis of fluorinated terphenyls. These compounds are prepared through Suzuki–Miyaura cross-coupling reactions involving dibrominated fluorobenzenes, including variants like 1,3-dibromo-4-fluorobenzene. Such syntheses are fundamental in developing materials with specific electronic and optical properties (Sharif et al., 2013).

Biodegradation Studies In environmental science, research focuses on the biodegradation of difluorobenzenes, including this compound. Studies involve understanding how microbial strains, like Labrys portucalensis, can degrade such compounds, which are common in industrial synthesis of pharmaceuticals and agricultural chemicals (Moreira et al., 2009).

Development of Light-Emitting Polymers This chemical is instrumental in developing new light-emitting polymers. Research in this area involves synthesizing copolymers with specific photoluminescence and electroluminescence properties, essential for advancing materials science and electronic device technology (Cho et al., 2002).

Photochemical Studies It's also used in photochemical studies to understand the behavior of related compounds under different light conditions. Such studies are crucial in developing materials for solar energy applications and understanding atmospheric chemical processes (Al-ani, 1973).

Material Science and Electronics In material science and electronics, this compound is used in the synthesis of electronic materials like copolymers, which have applications in light-emitting diodes (LEDs) and other electronic devices. This involves exploring the spectral properties of these materials for potential use in electronic displays and lighting (Park et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H302, H312, and H332 . These codes indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3-dibromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVIJYXNKATMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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